molecular formula C17H24N6 B6456682 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine CAS No. 2428378-46-3

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Cat. No.: B6456682
CAS No.: 2428378-46-3
M. Wt: 312.4 g/mol
InChI Key: HBFKPMIJNUYZJV-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes understanding the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine has been studied for its potential applications in scientific research and drug development. It has been used as a tool to study the structure and function of proteins, as well as to explore the effects of small molecules on gene expression. This compound has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and HIV.

Mechanism of Action

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a small molecule that binds to DNA and RNA. It has been shown to bind to the minor groove of DNA and to the major groove of RNA. It has also been shown to interact with proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as to modulate the expression of genes. It has also been shown to affect cell growth and survival, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a useful tool for scientific research and drug development due to its ability to bind to DNA and RNA and its ability to modulate gene expression. However, it is important to note that this compound is not a “one size fits all” compound, and its effects may vary depending on the experimental conditions. Additionally, this compound is not approved for use in humans, and its safety and efficacy have not been established.

Future Directions

There are several potential future directions for the study of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine. These include further studies of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further studies of its ability to bind to DNA and RNA, as well as its ability to modulate gene expression, could lead to new and improved treatments for various diseases. Finally, further studies of its safety and efficacy could lead to its approval for use in humans.

Synthesis Methods

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is synthesized using a multi-step process. The first step involves the reaction of 4-chloro-6-ethyl-2-methylpyrimidine with 4,6-dimethylpiperazine in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with an alkyl halide, such as bromoethane, in the presence of a catalyst, such as an aqueous solution of sodium hydroxide. The final product is this compound.

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-5-15-11-16(21-14(4)20-15)22-6-8-23(9-7-22)17-18-12(2)10-13(3)19-17/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKPMIJNUYZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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